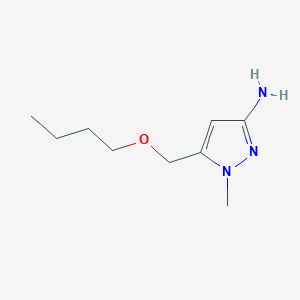
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine, also known as Boc-3-amino-5-methyl-1H-pyrazole, is a chemical compound used in scientific research. It is a pyrazole derivative that has gained attention due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole is not well understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4), which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole has been reported to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been reported to have anti-inflammatory effects by reducing the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Advantages and Limitations for Lab Experiments
One advantage of using 5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole in lab experiments is its potential as a scaffold for the design of new drugs. Additionally, it has been reported to have low toxicity, making it a suitable candidate for further development. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the research and development of 5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole. One direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Furthermore, the synthesis of novel derivatives of 5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole may lead to the discovery of new drugs with improved efficacy and reduced toxicity.
Conclusion:
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole is a pyrazole derivative with potential applications in drug discovery and development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to optimize its pharmacokinetic properties.
Synthesis Methods
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole can be synthesized using various methods, including the reaction of 3-amino-5-methyl-1H-pyrazole with Boc anhydride in the presence of a base such as triethylamine. The resulting product is a white solid that can be purified by recrystallization.
Scientific Research Applications
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole has been used in various scientific research studies, including drug discovery and development. It has been reported to have potential applications as a scaffold for the design of new drugs targeting various diseases such as cancer and inflammation. Additionally, it has been used as a building block in the synthesis of other bioactive compounds.
properties
IUPAC Name |
5-(butoxymethyl)-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-3-4-5-13-7-8-6-9(10)11-12(8)2/h6H,3-5,7H2,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWZQFWEWCBQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC(=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

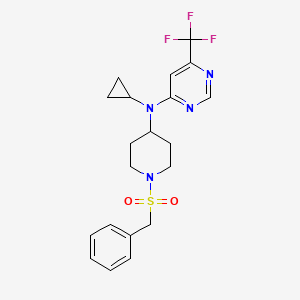
![4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2515117.png)
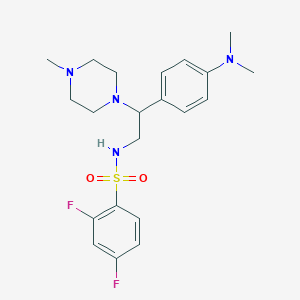
![1,7-dimethyl-8-(3-(4-methylpiperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515122.png)
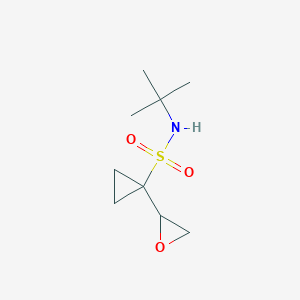

![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/no-structure.png)
![Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2515127.png)
![Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2515129.png)

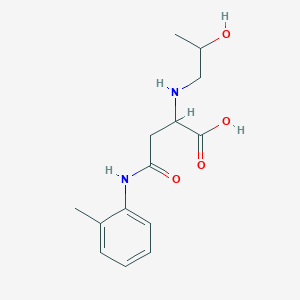
![(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide](/img/structure/B2515134.png)
![4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2515136.png)
![N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2515138.png)